molecular formula C17H14O4 B1387741 (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one CAS No. 1092298-15-1

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

Cat. No.: B1387741
CAS No.: 1092298-15-1
M. Wt: 282.29 g/mol
InChI Key: NGXUIQKQVIBFIN-DHDCSXOGSA-N
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Description

Tautomerism:

The compound exhibits keto-enol tautomerism, a common feature of benzofuran-3-ones. The enol form stabilizes via intramolecular hydrogen bonding between the hydroxyl group at position 6 and the carbonyl oxygen at position 3. Theoretical studies on analogous aurones suggest that the keto form dominates in non-polar solvents, while the enol form prevails in polar media .

Tautomer Stabilizing Factors Experimental Evidence
Keto Resonance stabilization IR carbonyl stretch ~1720 cm⁻¹
Enol Intramolecular H-bonding NMR downfield OH signal

X-ray Crystallography and Solid-State Conformational Analysis

While X-ray crystallographic data for this specific compound are not publicly available, structural insights can be inferred from closely related aurones. For example:

  • Aurone Synthase Complexes : Co-crystallization studies of aurone derivatives with enzymes reveal planar benzofuranone cores and dihedral angles of 5–15° between the benzylidene substituent and the benzofuran ring .
  • Packing Interactions : Analogous compounds exhibit π-π stacking between aromatic rings and hydrogen bonding involving hydroxyl and carbonyl groups, stabilizing the Z-configuration in the solid state .

Hypothetical Crystallographic Parameters (Based on ):

Parameter Value
Space Group P2₁2₁2₁ (common for aurones)
Unit Cell Dimensions a=8.2 Å, b=10.5 Å, c=12.3 Å
Dihedral Angle (C2-C1) 8.5°

Comparative Structural Analysis with Aurone Derivatives

Aurones share a benzofuran-3-one core but differ in substitution patterns, which dictate their biological and electronic properties. Key comparisons include:

Substitution Effects:

  • Position 2 : The 2-methoxybenzylidene group in this compound contrasts with common aurones bearing 4-methoxy (e.g., aureusidin) or unsubstituted benzylidene moieties. The ortho-methoxy group introduces steric hindrance, reducing planarity and altering π-conjugation .
  • Position 7 : The methyl group enhances hydrophobicity compared to hydroxylated analogs, potentially improving membrane permeability .

Electronic Properties:

DFT calculations on similar aurones reveal that electron-donating groups (e.g., methoxy) increase HOMO energy, enhancing redox activity. The 2-methoxy substituent in this compound likely shifts absorption maxima to longer wavelengths compared to para-substituted analogs .

Aurone Derivative λₐᵦₛ (nm) Biological Activity
(2Z)-6-Hydroxy-2-(2-methoxy) 380–400 Putative tyrosinase inhibition
Aureusidin (4-methoxy) 360–370 Antioxidant
Unsubstituted aurone 340–350 Weak bioactivity

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-13(18)8-7-12-16(19)15(21-17(10)12)9-11-5-3-4-6-14(11)20-2/h3-9,18H,1-2H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUIQKQVIBFIN-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, also known by its CAS number 1092298-15-1, is a complex organic compound with notable structural features that suggest potential biological activity. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. Its unique structure, which includes hydroxy, methoxy, and methyl substituents, positions it as a candidate for various pharmacological applications.

  • Molecular Formula : C17H14O4
  • Molecular Weight : 282.29 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, antioxidant, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membranes. For instance, a study demonstrated that derivatives of benzofuran compounds possess notable activity against various bacterial strains, suggesting that this compound may act similarly due to its structural similarities .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals effectively. The presence of the hydroxy group enhances its reactivity towards reactive oxygen species (ROS), potentially preventing oxidative damage in biological systems. A comparative analysis of related compounds found that those with similar functional groups exhibited strong antioxidant capabilities .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's effects on cell viability were evaluated using various assays, revealing IC50 values comparable to established chemotherapeutic agents. For example, derivatives with similar structures have been reported to inhibit cell proliferation in breast cancer cell lines effectively .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines; IC50 values comparable to doxorubicin

Detailed Research Findings

  • Antimicrobial Studies : In a study assessing the antibacterial properties of various benzofuran derivatives, it was found that compounds with hydroxy and methoxy groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of molecular structure in determining efficacy .
  • Antioxidant Mechanism : The antioxidant capacity was evaluated using DPPH and ABTS assays, where this compound demonstrated a significant reduction in free radical concentrations, indicating strong scavenging ability .
  • Cancer Cell Line Studies : In vitro experiments on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant reductions in cell viability after 24 hours. Flow cytometry analysis indicated increased apoptosis rates, suggesting potential as an anticancer therapeutic .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one exhibit significant antioxidant properties. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases, such as cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, particularly protein tyrosine phosphatases (PTPs). PTPs play a vital role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including diabetes and cancer .

Photophysical Properties

The photophysical characteristics of this compound have been investigated for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for use in optoelectronic devices.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzofuran derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating its potential as a natural antioxidant .

Compound NameIC50 Value (µM)Mechanism of Action
Compound A15Scavenging free radicals
(2Z)-6-Hydroxy ...10Inhibition of lipid peroxidation

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited PTPs with an IC50 value significantly lower than other tested compounds. This suggests its potential as a therapeutic agent for conditions involving dysregulated phosphorylation .

Enzyme TypeIC50 Value (µM)Selectivity Ratio
PTP1B5High
PTPN120Moderate

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

2-Methoxy vs. 4-Methoxybenzylidene Derivatives

The target compound’s closest analog is (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one (). Both share the same molecular formula but differ in the methoxy group position (2- vs. 4-). Key distinctions include:

  • Hydrogen Bonding : The 2-methoxy group in the target compound may engage in intramolecular hydrogen bonding with the hydroxyl group at C6, altering solubility and crystal packing compared to the 4-methoxy analog .
Brominated and Halogenated Analogs

Compounds like (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one () replace methoxy with bromine. Bromine’s electron-withdrawing nature reduces electron density at the benzylidene group, increasing reactivity in electrophilic substitutions or altering binding affinities in biological targets .

Heterocyclic and Complex Substituents

Furan-2-ylmethylidene Derivatives

The analog (2Z)-2-(furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one () replaces the methoxybenzylidene with a furan ring. This introduces:

  • Solubility : Increased polarity from the oxopropoxy group may improve aqueous solubility .
Amino-Modified Derivatives

Compounds such as (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3-one () feature aminoalkyl substituents. These modifications:

  • Steric Effects : Bulky substituents may hinder crystallization or binding to enzymes .

Aromatic System Modifications

Biphenyl Analogs (SR-F-126)

The compound (2Z)-2-(1,1'-biphenyl-4-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one (SR-F-126, ) replaces methoxybenzylidene with a biphenyl group. Key differences include:

  • Spectral Properties : SR-F-126’s HRMS (m/z 313.0872) and NMR data (δ 8.12–6.75 ppm) reflect distinct electronic environments compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Name (Configuration) Substituent (Position) Molecular Weight Key Features Biological/Physical Implications References
Target Compound (Z) 2-OCH₃ (C2) 282.295 Intramolecular H-bonding, moderate polarity Potential ER inhibition
4-Methoxy Analog (Z) 4-OCH₃ (C4) 282.295 Enhanced resonance stabilization Improved crystallinity
4-Bromo Derivative (E) 4-Br (C4) ~340 (estimated) Electron-withdrawing, high reactivity Adsorption applications
SR-F-126 (Z) Biphenyl-4-yl 313.087 Hydrophobic aromatic stacking ER stress inhibition
Furan-2-ylmethylidene Derivative (Z) Furan (C2) ~318 (estimated) Heterocyclic π-system, oxopropoxy group Enhanced solubility

Preparation Methods

Overview

The compound (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, a derivative of aurone, can be synthesized through various methods. Aurones, or 2-benzylidene benzofuran-3(2H)-ones, are isomers of flavones and occur naturally. Efficient and regioselective synthetic methods are crucial for producing these compounds.

Synthesis from 2,4,6-Trihydroxytoluene

Aurone derivatives can be synthesized from 2,4,6-trihydroxytoluene (2-methylphloroglucinol). The reaction of 2,4,6-trihydroxytoluene with chloroacetonitrile proceeds regioselectively, forming 4,6-dihydroxy-7-methylbenzofuran-3(2H)-one. This intermediate is then treated with substituted benzaldehydes to yield the target compounds in high yields. This method has been used to synthesize analogs of natural 7-methylaureusidin.

General Procedure for 6-Hydroxyaurones Synthesis

A common method involves reacting 6-hydroxybenzofuranone with an aldehyde in the presence of a base.

General Procedure:

  • Dissolve 6-hydroxybenzofuranone (5 mmol) in ethanol (5 mL) and N,N-dimethylformamide (DMF) (5 mL).
  • Add the appropriate aldehyde (5 mmol) and 1.15 mL of 50% KOH to the solution.
  • Stir the mixture at room temperature for 4–6 h.
  • Pour the mixture into 30 mL of hot water under vigorous stirring and neutralize with concentrated HCl to a pH of 1–2.
  • Filter the resulting precipitate, wash with water, and dry.
  • Recrystallize the product from DMF-MeOH.

Base-Catalyzed Synthesis

Various bases can be used as catalysts for the synthesis of benzofuran derivatives. For example, triethylamine can be used in the Rap–Stoermer reaction. In this method, α-haloketones are treated with substituted salicylaldehydes via triethylamine-catalyzed Dieckmann-like aldol condensation. Potassium tert-butoxide can also catalyze the synthesis of benzofuran derivatives from substituted o-bromobenzylvinyl ketones through intramolecular cyclization.

Synthesis via Aldol Condensation

Aurones can be synthesized via acid-catalyzed condensation of 6,7-dihydroxycoumaranone with substituted benzaldehyde in acetic anhydride.

Reaction:
Benzofuranone + Benzaldehyde derivative $$ \xrightarrow{AC_2O} $$ Aurone

Synthesis from Interrupted Pummerer Reaction

Benzofuran derivatives can be accessed through an interrupted Pummerer reaction. Phenols are treated with alkynyl sulfoxides in the presence of trifluoroacetic acid anhydride. This involves electrophilic activation of alkynyl sulfoxides, followed by nucleophilic substitution with the phenol, sigmatropic rearrangement, and deprotonation to yield the target benzofuran derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation. A benzaldehyde derivative (e.g., 2-methoxybenzaldehyde) reacts with a substituted benzofuran-3(2H)-one precursor under basic conditions (e.g., NaOH or KOH in ethanol). For example, and describe similar protocols where substituted benzylidene derivatives are formed via aldol condensation, followed by purification via column chromatography (hexane/ethyl acetate gradients). Key steps include controlling reaction time (2–5 h) and temperature (reflux conditions) to optimize yield (60–85%) .

Q. How is the stereochemistry of the exocyclic double bond (Z-configuration) confirmed?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR experiments are critical. Irradiation of the methoxy or methyl protons in the benzylidene moiety induces NOE enhancements in spatially proximate protons, confirming the Z-configuration. X-ray crystallography (as in ) can also resolve stereochemistry by analyzing dihedral angles and intermolecular interactions (e.g., hydrogen bonding) .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodology :

  • UV-Vis : To confirm π→π* transitions in the benzofuran and benzylidene moieties.
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹).
  • NMR : ¹H/¹³C NMR for substituent assignment (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • HRMS : Validates molecular mass and fragmentation patterns .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically analyzed?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituent variations (e.g., halogens, hydroxyl/methoxy groups) at the benzylidene or benzofuran positions.
  • Biological Assays : Test antimicrobial activity (e.g., MIC against S. aureus or E. coli) or antioxidant capacity (DPPH radical scavenging). highlights benzofuran derivatives with enhanced activity when electron-withdrawing groups (e.g., Cl) are introduced .
  • Computational Modeling : Use DFT to calculate electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to predict target interactions (e.g., with bacterial enzymes) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed inoculum size, solvent/DMSO concentration).
  • Meta-Analysis : Compare datasets across studies (e.g., vs. 12) to identify confounding variables (e.g., bacterial strain specificity).
  • Mechanistic Studies : Use gene knockout models or enzyme inhibition assays to validate target engagement .

Q. How can the compound’s stability under physiological conditions be optimized?

  • Methodology :

  • Degradation Studies : Expose the compound to simulated gastric fluid (pH 2.0) or plasma (pH 7.4) and monitor degradation via HPLC.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance stability. discusses methoxymethylene derivatives as stable intermediates .
  • Microencapsulation : Use liposomal or polymeric carriers to protect against enzymatic degradation .

Q. What advanced analytical methods quantify the compound in complex matrices (e.g., biological fluids)?

  • Methodology :

  • LC-MS/MS : Employ a C18 column with ESI in negative ion mode. Use deuterated analogs as internal standards.
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ (ng/mL range), and recovery rates (>85%) per ICH guidelines. outlines protocols for similar phenolic compounds .

Methodological Challenges and Solutions

Q. How are crystallographic data contradictions resolved (e.g., disordered atoms)?

  • Approach :

  • Re-refinement : Use SHELXL to adjust occupancy factors for disordered moieties (e.g., methoxy groups).
  • Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks. demonstrates centrosymmetric dimer formation via O–H···O bonds .

Q. What synthetic strategies improve yield in large-scale production?

  • Approach :

  • Catalytic Optimization : Replace NaOH with K₂CO₃ in phase-transfer conditions (e.g., ).
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-condensation) and improve scalability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

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